CP-608039

Adenosine A3 receptor Receptor selectivity Radioligand binding

Adenosine-based probes confound A3AR-specific cardiac signaling due to promiscuous receptor activation; DMSO-dependent agonist formulations introduce solvent artifacts that undermine translational IV protocols. CP-608039 resolves both limitations: • 1,260-fold selectivity for human A3 over A1 receptor - eliminates off-target adenosine receptor crosstalk in cardiomyocyte and vascular electrophysiology assays • High aqueous solubility enables direct IV bolus administration without DMSO - critical for acute perioperative I/R models requiring rapid onset and precise dose control • Validated cardioprotective phenotype in rabbit myocardial I/R models; EC50 3.4 nM (cAMP, HEK293-A3AR)

Molecular Formula C23H25ClN8O5
Molecular Weight 528.9 g/mol
CAS No. 331727-55-0
Cat. No. B1669545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-608039
CAS331727-55-0
SynonymsCP-608039;  CP608039;  CP 608039;  UNII-A1LB8I4247.
Molecular FormulaC23H25ClN8O5
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)COC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)C(=O)NC)N)O
InChIInChI=1S/C23H25ClN8O5/c1-11-5-14(37-31-11)8-35-15-4-3-13(24)6-12(15)7-27-20-17-21(29-9-28-20)32(10-30-17)23-18(33)16(25)19(36-23)22(34)26-2/h3-6,9-10,16,18-19,23,33H,7-8,25H2,1-2H3,(H,26,34)(H,27,28,29)/t16-,18+,19-,23+/m0/s1
InChIKeyPKUZHLZHLVHAIO-QYUDBREXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-608039: A3 Agonist for Myocardial Ischemia


CP-608039 (CAS 331727-55-0) is a synthetic small-molecule agonist that selectively activates the human adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in cardioprotection and ischemic preconditioning [1]. The compound belongs to the 3′-amino-3′-deoxyadenosine chemical class and is primarily utilized as a pharmacological probe in preclinical models of myocardial ischemia-reperfusion injury [2]. Unlike endogenous adenosine, which acts promiscuously across all four adenosine receptor subtypes (A1, A2A, A2B, A3), CP-608039 exhibits a marked preference for the A3AR, thereby enabling targeted investigation of A3AR-mediated signaling pathways without confounding activation of other adenosine receptor populations [1].

CP-608039 vs. Generic A3 Agonists


Within the class of adenosine A3 receptor agonists, compounds such as IB-MECA (Piclidenoson) and 2-Cl-IB-MECA (Namodenoson) share the same primary molecular target, yet they differ substantially in their biopharmaceutical properties and clinical-stage applications [1]. CP-608039 is distinguished by its high aqueous solubility, a physicochemical feature that is not uniformly present among its analogs [2]. This property directly enables intravenous formulation and bolus administration, which is critical for acute perioperative interventions where rapid and predictable drug delivery is required [2]. Consequently, substituting CP-608039 with a less soluble or oral-only analog in experimental protocols may alter pharmacokinetic profiles, introduce formulation-specific variables, and compromise the translational relevance of the study findings.

CP-608039: Selectivity, Solubility & In Vivo Efficacy


A3/A1 Selectivity vs. 2-Cl-IB-MECA

CP-608039 demonstrates a selectivity window for the human A3 receptor over the human A1 receptor. While 2-Cl-IB-MECA (Namodenoson) exhibits a higher absolute A3 binding affinity (Ki = 0.33 nM) and a broader selectivity margin (2,500-fold vs. A1; 1,400-fold vs. A2A) , CP-608039's selectivity of 1,260-fold over the A1 receptor [1] positions it as a highly specific tool compound for A3AR studies where partial A1 agonism or antagonist activity could confound results. The lower absolute affinity and narrower selectivity window of CP-608039 relative to 2-Cl-IB-MECA may offer a more graded pharmacological response and potentially lower on-target toxicity risk in chronic models.

Adenosine A3 receptor Receptor selectivity Radioligand binding

Solubility Advantage Over 2-Cl-IB-MECA

CP-608039 is characterized by high water solubility, a property that directly enables its formulation for intravenous (IV) bolus administration [1]. In contrast, 2-Cl-IB-MECA (Namodenoson) is reported to be insoluble in water, requiring organic solvents such as DMSO for dissolution . This fundamental physicochemical difference has significant implications for in vivo study design, particularly in acute myocardial ischemia-reperfusion models where rapid, reproducible systemic exposure is required.

Biopharmaceutics Formulation Intravenous delivery

Cardioprotection in Rabbit I/R Model

In a rabbit model of myocardial ischemia-reperfusion (I/R) injury, administration of CP-608039 resulted in a significant reduction in infarct size [1]. This cardioprotective effect was achieved without inducing adverse hemodynamic changes, a critical advantage over non-selective adenosine receptor agonists which can cause hypotension and bradycardia [1]. The study directly compared CP-608039 with CP-532903, another A3AR agonist, and both compounds demonstrated comparable efficacy in reducing infarct size, confirming the A3AR-mediated mechanism of protection [1].

Cardioprotection Ischemia-reperfusion injury Myocardial infarction

IV Formulation for Perioperative Cardioprotection

CP-608039 has been specifically developed for intravenous administration with the intended application of preventing perioperative myocardial ischemic injury [1]. This contrasts with other A3AR agonists such as Piclidenoson (IB-MECA) and Namodenoson (2-Cl-IB-MECA), which have been advanced in clinical development primarily as oral formulations for chronic indications like rheumatoid arthritis, psoriasis, and hepatocellular carcinoma [1]. The intravenous route of CP-608039 allows for acute, controlled dosing during surgical procedures, directly addressing the unmet need for pharmacological cardioprotection in high-risk perioperative settings.

Drug development Intravenous formulation Perioperative cardioprotection

CP-608039 Preclinical Applications


Acute Myocardial I/R Studies in Large Animals

Based on demonstrated efficacy in rabbit I/R models [1], CP-608039 is optimally deployed as a positive control or investigational agent in large animal studies of acute myocardial infarction. Its high water solubility and IV formulation compatibility [1] make it ideal for protocols requiring rapid onset and precise dose control, such as studies of ischemic preconditioning or post-conditioning. Procurement of CP-608039 for this application directly leverages its validated cardioprotective phenotype without the confounding variables introduced by DMSO-based formulations.

Isolating A3AR Signaling in Cardiovascular Research

CP-608039's 1,260-fold selectivity for the human A3 receptor over the A1 receptor [2] renders it a superior tool compound for dissecting A3AR-specific signaling pathways in cardiac myocytes, endothelial cells, or vascular smooth muscle. In experimental systems where even minimal A1 agonism could confound data interpretation (e.g., electrophysiology studies measuring action potential duration or KATP channel activation), CP-608039 provides a cleaner pharmacological window compared to less selective agonists or the endogenous ligand adenosine. Its selection ensures that observed effects are unambiguously attributed to A3AR activation.

IV A3AR Agonist Formulation Reference Standard

Given its specific development for intravenous administration [1], CP-608039 serves as a critical benchmark compound for pharmaceutical scientists developing novel parenteral A3AR agonists. Its physicochemical profile (aqueous solubility) and demonstrated in vivo stability can be used as a comparator in formulation screens, analytical method development (e.g., HPLC-UV or LC-MS/MS assays for plasma quantification), and pilot pharmacokinetic studies. Acquiring CP-608039 for this purpose provides a well-characterized chemical reference that aligns with the intended clinical route of acute cardiovascular intervention.

Efficacy Benchmark for Next-Gen A3AR Agonists

For medicinal chemistry programs aiming to discover 'best-in-class' A3AR agonists, CP-608039 represents an essential benchmark for in vitro selectivity and in vivo efficacy. Its established 1,260-fold A3/A1 selectivity [2] and validated cardioprotective effects in a rabbit I/R model [1] provide a clear efficacy and safety bar for new chemical entities. Procurement for this purpose enables rigorous head-to-head comparisons in binding assays, functional cAMP assays, and disease-relevant animal models, facilitating data-driven decisions in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-608039

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.